molecular formula C10H17N3 B10858865 Hexazole CAS No. 4671-03-8

Hexazole

Cat. No.: B10858865
CAS No.: 4671-03-8
M. Wt: 179.26 g/mol
InChI Key: DFIYTRTXUYWZSK-UHFFFAOYSA-N
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Description

Hexazole is a heterocyclic compound with the chemical formula C10H17N3 . It belongs to the class of azoles, which are five-membered aromatic rings containing at least one nitrogen atom. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexazole can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclohexylamine with ethyl isocyanate followed by cyclization can yield this compound . The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, this compound is produced using optimized synthetic routes to ensure high yield and purity. The process often involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. Industrial production methods also focus on minimizing by-products and ensuring the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Hexazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of this compound. Substitution reactions can introduce different functional groups into the this compound ring, leading to a wide range of derivatives .

Scientific Research Applications

Hexazole has numerous applications in scientific research, including:

    Chemistry: this compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive compounds.

    Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: This compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of hexazole involves its interaction with specific molecular targets. In biological systems, this compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action depend on the specific application and target. For example, this compound derivatives may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Hexazole can be compared with other azoles, such as imidazole, pyrazole, and triazole. While all these compounds share a five-membered ring structure with nitrogen atoms, this compound is unique due to its specific substitution pattern and properties. Similar compounds include:

This compound’s uniqueness lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other azoles .

Properties

4671-03-8

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-cyclohexyl-3-ethyl-1,2,4-triazole

InChI

InChI=1S/C10H17N3/c1-2-10-12-11-8-13(10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3

InChI Key

DFIYTRTXUYWZSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=CN1C2CCCCC2

Origin of Product

United States

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